PIPERIDINO(4-PROPYLPHENYL)METHANONE
Description
Piperidino(4-propylphenyl)methanone (CAS RN 63214-58-4) is a ketone derivative featuring a piperidine moiety attached to a 4-propylphenyl group. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.28 g/mol and a melting point of 107–109°C . This compound is primarily utilized in pharmaceutical and chemical research as an intermediate, particularly in the synthesis of complex organic molecules. Its structural uniqueness lies in the combination of a rigid aromatic ring (4-propylphenyl) and a flexible piperidine group, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
piperidin-1-yl-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-6-13-7-9-14(10-8-13)15(17)16-11-4-3-5-12-16/h7-10H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBMQNUCTYOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINO(4-PROPYLPHENYL)METHANONE typically involves multi-component reactions. One common method is the condensation of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of microwave irradiation of equimolar amounts of secondary amines and α,ω-dibromoalkanes in water, in the presence of potassium carbonate. This method is efficient and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
PIPERIDINO(4-PROPYLPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
PIPERIDINO(4-PROPYLPHENYL)METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of PIPERIDINO(4-PROPYLPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical data for piperidino(4-propylphenyl)methanone and its structural analogs:
Structural and Functional Differences
Piperidino(3-piperidinyl)methanone Hydrochloride
- Positional Isomerism : The substitution of the piperidine group at the 3-position instead of the 4-propylphenyl group alters molecular packing, resulting in a higher melting point (215–216°C ) compared to the neutral 4-propylphenyl analog. The hydrochloride salt form further enhances stability through ionic interactions .
- Applications : Commonly used in salt-sensitive synthetic routes due to its improved solubility in polar solvents.
4-Piperidinopiperidine
- Simpler Structure : Lacking the aromatic 4-propylphenyl group, this bicyclic amine has a significantly lower molecular weight (168.27 g/mol ) and melting point (64–66°C ). Its reduced steric hindrance makes it a versatile precursor in amine-based reactions .
Di(1H-tetrazol-5-yl)methanone Oxime
- Thermal Stability: Decomposes at 288.7°C, far higher than this compound. This stability arises from an extensive hydrogen-bond network within its crystal lattice, a feature absent in the less polar piperidine derivatives .
Substituent Effects on Physicochemical Properties
- 4-Propylphenyl Group: The bulky aromatic substituent in this compound contributes to its density (1.675 g·cm⁻³) and influences crystal packing in the orthorhombic space group Pbc2. Similar propyl-substituted aromatic systems, such as those in dibenzoylnaphthalene derivatives, exhibit enhanced thermal stability due to van der Waals interactions between alkyl chains .
- Piperidine vs. Tetrazole Moieties: Piperidine-containing compounds generally exhibit lower decomposition temperatures than tetrazole derivatives, as seen in the contrast between this compound and di(1H-tetrazol-5-yl)methanone oxime. The latter’s nitrogen-rich structure facilitates stronger intermolecular interactions .
Q & A
Q. What are the standard synthetic routes for PIPERIDINO(4-PROPYLPHENYL)METHANONE, and how is purity assessed?
Methodological Answer: The synthesis typically involves coupling reactions between a piperidine derivative and a substituted benzophenone precursor. Key steps include:
- Amide/Ketone Formation : Use of coupling agents (e.g., EDC/HOBt) to link the piperidine and aryl moieties.
- Purification : Column chromatography or recrystallization to isolate the product.
- Purity Assessment : HPLC (>95% purity) and melting point analysis (107–109°C, consistent with literature ).
Table 1: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| CAS RN | 63214-58-4 | |
| Melting Point | 107–109°C | |
| Molecular Formula | C11H20N2O |
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify piperidine ring protons (δ 1.5–3.0 ppm) and aryl ketone carbonyl signals (δ 200–210 ppm) .
- IR Spectroscopy : Strong carbonyl stretch (~1650 cm<sup>-1</sup>) confirms the ketone group .
- Mass Spectrometry : Exact mass (196.28 g/mol) matches theoretical values to validate molecular composition .
Q. What are the primary biological targets or therapeutic areas under investigation for this compound?
Methodological Answer: Preliminary studies focus on:
- Neuromodulation : Structural analogs (e.g., bipiperidinyl derivatives) show affinity for serotonin or dopamine receptors .
- Antimicrobial Activity : Thiadiazole- or pyrazole-containing analogs are screened against bacterial/fungal strains .
- Enzyme Inhibition : Piperidine-based scaffolds are tested for kinase or acetylcholinesterase inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying conditions?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility .
- Temperature Control : Monitor exothermic reactions to prevent decomposition (mp 107–109°C) .
- AI-Driven Synthesis : Use predictive models (e.g., Reaxys-based tools) to identify optimal pathways .
Q. How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., ATP-based viability assays) to minimize variability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., propyl vs. fluorophenyl groups) to isolate active pharmacophores .
- Meta-Analysis : Aggregate data from High Production Volume (HPV) chemical studies to identify trends .
Table 2: Comparative Bioactivity of Structural Analogs
| Analog Structure | Target Activity | Reference |
|---|---|---|
| 4-Fluorophenyl variant | Serotonin receptor modulation | |
| Pyrazole-containing | Antifungal activity |
Q. What computational methods predict the binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with receptor active sites (e.g., GPCRs) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize derivatives .
Q. How do researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Isotopic Labeling : <sup>15</sup>N or <sup>13</sup>C labeling to resolve overlapping signals in crowded spectra .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogs in ).
- Cross-Validation : Compare data with structurally characterized derivatives (e.g., chlorophenyl variants ).
Methodological Notes
- Data Contradiction Analysis : Prioritize peer-reviewed studies (e.g., Acta Crystallographica ) over vendor-supplied data.
- Experimental Design : Follow EPA HPV guidelines for systematic data collection and reproducibility .
- Safety Protocols : Handle derivatives with chlorophenyl groups under fume hoods due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
